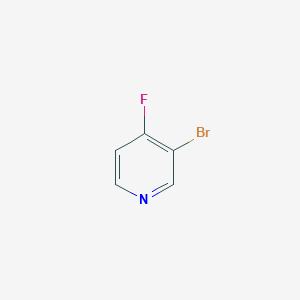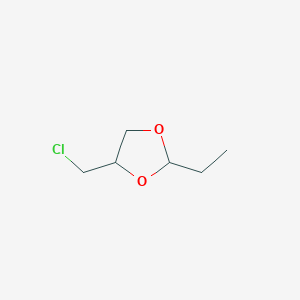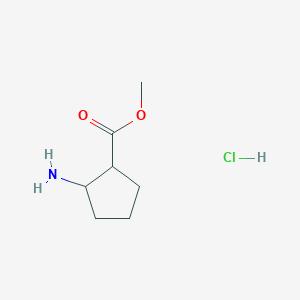
1,2,2,3,3-Pentachloro-1,1-difluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3-Pentachloro-1,1-difluoropropane, also known as PCDFP, is a chemical compound that belongs to the family of chlorofluorocarbons (CFCs). It is a colorless and odorless gas that has been used in various industrial applications, including as a refrigerant, solvent, and propellant. However, due to its harmful effects on the environment and human health, the production and use of PCDFP have been banned in many countries.
Wirkmechanismus
The mechanism of action of 1,2,2,3,3-Pentachloro-1,1-difluoropropane is not well understood. However, it is believed to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition can lead to the accumulation of acetylcholine, which can cause a range of neurological symptoms, including muscle spasms, convulsions, and respiratory failure.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. These include neurotoxicity, hepatotoxicity, and immunotoxicity. Exposure to this compound can cause damage to the liver, kidneys, and other organs, as well as impairing the immune system's ability to fight infections.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,2,3,3-Pentachloro-1,1-difluoropropane has limited advantages for use in lab experiments due to its toxicity and harmful effects on the environment. However, it may be useful as a chemical intermediate for the synthesis of other compounds. The limitations of using this compound in lab experiments include the need for careful handling due to its toxic nature, the potential for environmental contamination, and the limited availability of the compound due to its restricted production and use.
Zukünftige Richtungen
Future research on 1,2,2,3,3-Pentachloro-1,1-difluoropropane should focus on developing safer and more environmentally friendly alternatives to the compound for use in industrial applications. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for conditions such as Alzheimer's disease and other neurological disorders. Finally, research should be conducted to assess the long-term environmental impact of this compound and to develop strategies for its safe disposal.
Synthesemethoden
1,2,2,3,3-Pentachloro-1,1-difluoropropane can be synthesized by reacting 1,1,1,2,3-pentachloropropane with hydrogen fluoride in the presence of a catalyst. The reaction produces this compound and hydrogen chloride as byproducts. The synthesis method is complex and requires careful handling due to the toxic nature of the starting materials and the reaction products.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3-Pentachloro-1,1-difluoropropane has been extensively studied for its potential use as a refrigerant and solvent. However, due to its harmful effects on the environment and human health, research in this area has been limited. Instead, most of the scientific research on this compound has focused on its potential use as a chemical intermediate for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
116867-32-4 |
|---|---|
Molekularformel |
C3HCl5F2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
1,2,2,3,3-pentachloro-1,1-difluoropropane |
InChI |
InChI=1S/C3HCl5F2/c4-1(5)2(6,7)3(8,9)10/h1H |
InChI-Schlüssel |
DLWHXAYXTKNIBW-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
Kanonische SMILES |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
Synonyme |
Pentachlorodifluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)




![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)



